molecular formula C8H12N2O B13004943 5-(1-Aminoethyl)-4-methylpyridin-2-ol

5-(1-Aminoethyl)-4-methylpyridin-2-ol

Cat. No.: B13004943
M. Wt: 152.19 g/mol
InChI Key: RQZDKIKLCIWXRF-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-4-methylpyridin-2-ol: is an organic compound with a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylpyridine.

    Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction using reagents like sodium hydroxide and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(1-Aminoethyl)-4-methylpyridin-2-ol can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced derivatives with varying degrees of hydrogenation.

    Substitution: Substituted derivatives with different functional groups replacing the amino or hydroxyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry:

    Materials Science: The compound is used in the development of new materials with unique properties, such as improved conductivity and stability.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The hydroxyl group at the 2-position can participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Methylpyridine: Lacks the aminoethyl and hydroxyl groups, resulting in different chemical properties and reactivity.

    5-(1-Aminoethyl)pyridin-2-ol: Similar structure but without the methyl group at the 4-position, leading to variations in its chemical behavior and applications.

    2-Amino-4-methylpyridine:

Uniqueness: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11)

InChI Key

RQZDKIKLCIWXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C(C)N

Origin of Product

United States

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